(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid
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Overview
Description
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid is a compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydropyrimidinone ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid typically involves multi-step organic synthesis. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea under acidic conditions . This reaction is known for its efficiency in producing dihydropyrimidinone derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also becoming more prevalent in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions are typically substituted dihydropyrimidinones, which can have enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure and have comparable biological activities.
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds are also structurally related and have been studied for their antimicrobial and anticancer properties.
Uniqueness
What sets (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid apart is its specific stereochemistry and the presence of the methylbutyric acid moiety, which can enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C9H14N2O4 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-5(2)7(8(13)14)11-4-3-6(12)10-9(11)15/h5,7H,3-4H2,1-2H3,(H,13,14)(H,10,12,15) |
InChI Key |
IEGMQBXXRHWNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCC(=O)NC1=O |
Origin of Product |
United States |
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